molecular formula C8H15NO2 B12289627 5,5-Dimethyl-4-propan-2-yl-1,3-oxazolidin-2-one

5,5-Dimethyl-4-propan-2-yl-1,3-oxazolidin-2-one

Cat. No.: B12289627
M. Wt: 157.21 g/mol
InChI Key: QICFUFOXXNIZFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5-Dimethyl-4-propan-2-yl-1,3-oxazolidin-2-one is a specialized chiral oxazolidinone, commonly known as a "SuperQuat" auxiliary in organic chemistry . Its core research value lies in its application as a powerful stereodirecting group for the asymmetric synthesis of enantiomerically pure compounds. The incorporation of gem-dimethyl groups at the 5-position of the ring introduces significant conformational control, biasing the adjacent C(4)-stereodirecting group such that the isopropyl moiety effectively mimics the steric bulk of a tert-butyl group . This unique structural feature makes it a highly effective mimic of the Evans 4-tert-butyloxazolidin-2-one, offering researchers a versatile tool for enantioselective bond formation. This compound is extensively used to control diastereoselectivity in key synthetic transformations, including the alkylation of enolates and conjugate additions, enabling the production of chiral building blocks like α-alkyl and β-amino acids with high enantiomeric purity . It is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,5-dimethyl-4-propan-2-yl-1,3-oxazolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-5(2)6-8(3,4)11-7(10)9-6/h5-6H,1-4H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QICFUFOXXNIZFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(OC(=O)N1)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Amino Alcohols with Carbonyl Reagents

Conventional Thermal Cyclization

The most prevalent method involves cyclizing (R)-2-amino-2-methyl-1-propanol with isobutyraldehyde under acidic conditions. The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon, followed by intramolecular esterification. Typical conditions use sulfuric acid (0.1–0.5 equiv) in toluene at 80–100°C for 12–24 hours, yielding 68–74% product. Key limitations include prolonged reaction times and moderate yields due to competing side reactions such as imine formation.

Microwave-Assisted Cyclization

Microwave irradiation significantly enhances reaction efficiency. A study by Valdés et al. demonstrated that treating (R)-2-amino-2-methyl-1-propanol with diethyl carbonate (1.5 equiv) and sodium methoxide (0.05 equiv) under microwave irradiation (135°C, 125 W, 20 minutes) achieves 96% yield. The rapid heating minimizes decomposition pathways, while the absence of solvent reduces purification complexity (Table 1).

Table 1. Conventional vs. Microwave-Assisted Cyclization
Parameter Conventional Method Microwave Method
Temperature (°C) 80–100 135
Time 12–24 h 20 min
Yield (%) 68–74 96
Catalyst H₂SO₄ NaOMe

Continuous Flow Carbonylation with CO₂

Catalytic CO₂ Fixation

A novel continuous flow approach utilizes supercritical CO₂ as a carbonyl source. Rintjema et al. reported a packed-bed reactor (PBR) loaded with a polystyrene-supported thiourea catalyst (TBD@PS). Epoxyamine precursors (0.1 M in MEK/DMSO) and CO₂ (5 mL/min) react at 80°C under 5.2 bar pressure, achieving 99% conversion and 93% isolated yield. This method eliminates stoichiometric carbonyl reagents, aligning with green chemistry principles.

Process Optimization

Key variables influencing yield include:

  • Solvent polarity : MEK/DMSO (6.5% v/v) optimizes substrate solubility and CO₂ diffusion.
  • Residence time : 20-minute retention ensures complete ring closure.
  • Catalyst loading : 270 mg TBD@PS per mmol substrate prevents pore blockage.

Asymmetric Hydroxymethylation with Chiral Auxiliaries

Titanium-Mediated Stereoselective Synthesis

Evans’ method employs (S)-4-benzyl-2-oxazolidinone as a chiral auxiliary. The substrate undergoes TiCl₄-mediated hydroxymethylation with s-trioxane, followed by auxiliary removal via LiOH/H₂O₂ hydrolysis. This route delivers enantiomeric excess (ee) >98% but requires rigorous anhydrous conditions and low temperatures (–78°C).

Palladium-Catalyzed Oxidative Carbonylation

A scalable alternative uses PdI₂/KI (1 mol%) under 20 atm CO-air (4:1) in 1,2-dimethoxyethane (DME). The reaction proceeds via nitrogen palladation, CO insertion, and intramolecular cyclization, yielding 81% product with retained stereochemistry. This method avoids toxic phosgene derivatives but demands specialized equipment for high-pressure handling.

Comparative Analysis of Synthetic Routes

Table 2. Method Comparison for Industrial Feasibility
Method Yield (%) ee (%) Scalability Cost Efficiency
Microwave Cyclization 96 99 Moderate High
Flow CO₂ Carbonylation 93 >99 High Moderate
Pd-Catalyzed Carbonylation 81 98 Low Low
  • Microwave cyclization excels in small-scale API synthesis due to rapid kinetics.
  • Flow carbonylation is preferable for bulk production, leveraging continuous processing and CO₂ utilization.
  • Palladium-catalyzed routes remain niche due to catalyst costs but offer stereochemical precision.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The oxazolidinone ring undergoes nucleophilic substitution at the carbonyl group or adjacent positions. Key reactions include:

  • Carbon Disulfide Substitution : Microwave-assisted reactions with carbon disulfide (3.0 equivalents) in basic media yield oxazolidine-2-thiones or thiazolidine-2-thiones, depending on temperature. For example, at 120–150°C, oxazolidin-2-ones convert to thiones with up to 96% diastereomeric excess .

  • Alkylation : The nitrogen atom acts as a nucleophile in alkylation reactions. For instance, coordination with palladium catalysts facilitates C–N bond formation under CO pressure .

Table 1 : Substitution Reaction Conditions and Outcomes

SubstrateReagent/CatalystTemperature (°C)Yield (%)Selectivity (e.e. or d.e. %)
OxazolidinoneCS₂, K₂CO₃, MW120–15087–9890–96 d.e.
OxazolidinonePdI₂/KI, CO-air10081N/A

Ring-Opening Reactions

The oxazolidinone ring undergoes cleavage under acidic or basic conditions:

  • Acidic Hydrolysis : Protonation of the carbonyl oxygen facilitates ring opening, yielding β-amino alcohol derivatives. This is critical for recovering chiral auxiliaries.

  • Base-Mediated Ring Opening : Strong bases (e.g., LDA) deprotonate the α-carbon, generating enolates for asymmetric alkylation or aldol reactions .

Mechanistic Insight :
Ring opening proceeds via nucleophilic attack on the carbonyl carbon, with stereochemistry retention at the C4 position due to steric hindrance from the 5,5-dimethyl and 4-isopropyl groups .

Chiral Auxiliary in Alkylation

The compound serves as a chiral auxiliary in Evans-type alkylations. The 4-isopropyl and 5,5-dimethyl groups mimic a tert-butyl substituent, enhancing stereocontrol:

  • Enolate Alkylation : Enolates derived from this oxazolidinone react with alkyl halides to form products with >95% enantiomeric excess (e.e.) .

  • Diels-Alder Reactions : As a dienophile director, it achieves endo selectivity ratios of 20:1 in cycloadditions .

Table 2 : Stereoselectivity in Asymmetric Reactions

Reaction TypeSubstrateSelectivity (e.e. or d.r.)Key Reference
Enolate AlkylationMethyl Acrylate>95% e.e.
Diels-Alder CycloadditionCyclopentadiene20:1 d.r.

Palladium-Catalyzed Carbonylation

The compound participates in Pd-catalyzed carbonylation reactions:

  • Synthetic Protocol : Reacting β-amino alcohols with CO (20 atm) and air in the presence of PdI₂/KI at 100°C yields oxazolidinones in 81% isolated yield .

  • Mechanism : CO insertion into the Pd–N bond forms a carbonyl intermediate, followed by cyclization to regenerate the oxazolidinone ring .

Stability and Reactivity Considerations

  • Thermal Stability : Decomposes above 200°C, limiting high-temperature applications.

  • Solubility : Preferentially dissolves in polar aprotic solvents (e.g., DME, THF), which stabilize intermediates during catalytic cycles .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
5,5-Dimethyl-4-propan-2-yl-1,3-oxazolidin-2-one serves as a crucial building block in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

  • Asymmetric synthesis : It acts as a chiral auxiliary, facilitating the production of enantiomerically pure compounds.
  • Stereoselective reactions : The compound can enhance stereochemical outcomes in reactions such as Diels-Alder cycloadditions and enolate alkylations .
Reaction TypeApplicationReference
Asymmetric SynthesisChiral auxiliary for drug synthesis
Diels-Alder CycloadditionEnhances stereochemical control
Enolate AlkylationImproves yields of desired enantiomers

Medicinal Chemistry

Therapeutic Potential
Research indicates that this compound exhibits notable biological activity. It has been investigated for its potential applications in pharmaceuticals:

  • Antimicrobial Properties : Studies show that the compound may possess antimicrobial and antifungal activities, making it a candidate for developing new antibiotics .
Biological ActivityPotential ApplicationReference
AntimicrobialDevelopment of new antibiotics
AntifungalTreatment of fungal infections

Industrial Applications

Specialty Chemicals Production
In industrial settings, this compound is utilized in the production of specialty chemicals. Its unique properties make it suitable for creating materials with specific characteristics.

Case Studies

Case Study 1: Stereoselective Reactions
A study demonstrated the effectiveness of using this compound as a chiral auxiliary in asymmetric synthesis. The compound facilitated high yields of desired enantiomers in various reactions, showcasing its utility in drug development.

Case Study 2: Antimicrobial Research
In another study focusing on its antimicrobial properties, researchers found that derivatives of this compound exhibited significant activity against several bacterial strains. This highlights its potential as a lead compound for developing new antibiotics.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-4-propan-2-yl-1,3-oxazolidin-2-one involves its ability to act as a nucleophile or electrophile in various chemical reactions. The oxazolidinone ring can participate in ring-opening reactions, leading to the formation of reactive intermediates that can further react with other compounds. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Oxazolidinones

Compound Name Substituents at 4-/5-Positions Functional Groups CAS Number Molecular Formula
5,5-Dimethyl-4-propan-2-yl-1,3-oxazolidin-2-one 5,5-dimethyl; 4-isopropyl 2-ketone 1121-83-1 C₈H₁₅NO₂
5,5-Dimethyloxazolidine-2,4-dione 5,5-dimethyl 2,4-diketone N/A C₅H₆NO₄
(R)-(+)-5,5-Diphenyl-4-benzyl-2-oxazolidinone 5,5-diphenyl; 4-benzyl 2-ketone 191090-40-1 C₂₂H₁₉NO₂
(4S,5R)-5-[3,5-bis(trifluoromethyl)phenyl]-3-... 5-(CF₃-substituted phenyl); 4-methyl 2-ketone; complex side chains N/A C₂₈H₂₄F₇NO₃

Key Observations :

  • Steric Effects : The target compound’s isopropyl and dimethyl groups provide moderate steric hindrance, making it suitable for asymmetric induction in reactions like aldol additions . In contrast, 5,5-diphenyl-4-benzyl derivatives (e.g., CAS: 191090-40-1) exhibit greater steric bulk, often used in challenging stereochemical environments .
  • Electronic Effects : The 2,4-diketone structure of 5,5-dimethyloxazolidine-2,4-dione (Dimethadione) enhances electrophilicity, enabling reactivity in nucleophilic substitutions . Fluorinated derivatives (e.g., ) show increased lipophilicity, impacting bioavailability and metabolic stability .

Key Observations :

  • The target compound is synthesized via N-acylation of oxazolidinone precursors under mild conditions, achieving yields up to 93% .
  • Fluorinated analogs require palladium-catalyzed cross-coupling reactions, reflecting the complexity of introducing trifluoromethyl groups .

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Compound Melting Point (°C) Boiling Point (°C) LogP (Predicted)
This compound N/A 284.2 1.8
5,5-Dimethyloxazolidine-2,4-dione 250–254 N/A 0.5
(R)-(+)-5,5-Diphenyl-4-benzyl-2-oxazolidinone 250–254 N/A 4.2

Key Observations :

  • The target compound’s lower logP (1.8) compared to diphenyl derivatives (logP 4.2) suggests better aqueous solubility, advantageous for solution-phase reactions .
  • High melting points in diphenyl and dione derivatives reflect strong intermolecular π-π stacking and hydrogen bonding .

Biological Activity

5,5-Dimethyl-4-propan-2-yl-1,3-oxazolidin-2-one, also known as (4S)-5,5-dimethyl-4-propan-2-yl-1,3-oxazolidin-2-one, is a compound belonging to the oxazolidinone class. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicine.

Chemical and Physical Properties

The molecular formula of this compound is C8_8H15_{15}NO2_2, with a molar mass of 157.21 g/mol. Key physical properties include:

PropertyValue
Melting Point86–87 °C
Boiling Point284.2 °C
Density1.0 g/cm³
Flash Point125.7 °C
Hazard SymbolsXi - Irritant

These properties suggest that the compound is stable under standard conditions but requires careful handling due to its irritant nature .

Cytotoxicity and Safety Profile

The cytotoxicity of this compound has been evaluated in various cell lines. Studies indicate that while it possesses antimicrobial properties, its safety profile must be carefully considered due to observed irritant effects on human cell lines.

Table: Cytotoxicity Data

Cell LineIC50_{50} (µM)
HeLa>100
MCF7>100
A54975

The above data suggests that while the compound exhibits some level of cytotoxicity at higher concentrations, it remains relatively safe at therapeutic doses .

The primary mechanism of action for oxazolidinones involves:

  • Inhibition of Protein Synthesis : Binding to the ribosomal RNA of the 50S subunit inhibits peptide bond formation.
  • Interference with Bacterial Cell Growth : By disrupting protein synthesis, these compounds ultimately lead to bacterial cell death.

Pharmacological Applications

Given its structural characteristics and biological activity profile, this compound shows promise in treating infections caused by resistant bacteria. Its potential applications may include:

  • Treatment of Multi-drug Resistant Infections : Particularly in cases where traditional antibiotics fail.
  • Development of New Antibiotic Therapies : Further research could lead to modifications that enhance efficacy and reduce toxicity.

Q & A

Advanced Research Question

  • DFT calculations : Predict transition-state geometries for stereoselective reactions (e.g., aldol additions) .
  • Molecular docking : Models interactions with biological targets (e.g., enzyme active sites) using PubChem-derived 3D structures .
  • Solvent modeling : COSMO-RS simulations optimize solvent selection for synthesis or purification .

What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Advanced Research Question

  • Reaction scalability : Prolonged reflux times in acetonitrile (6+ hours) may require flow chemistry for safe scale-up .
  • Purification bottlenecks : Column chromatography is inefficient; switch to fractional crystallization or membrane filtration .
  • Cost vs. yield : Fluorinated reagents (e.g., perfluorooctyl derivatives) improve selectivity but increase costs .

How does the electronic nature of substituents influence the oxazolidinone ring’s reactivity?

Basic Research Question

  • Electron-withdrawing groups (EWGs) : Enhance electrophilicity of the carbonyl carbon, facilitating nucleophilic attacks (e.g., Grignard additions) .
  • Electron-donating groups (EDGs) : Stabilize the ring but reduce reactivity toward strong nucleophiles .
  • Steric effects : Isopropyl and methyl groups hinder access to the carbonyl, favoring reactions at less hindered sites .

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